molecular formula C11H9NO2 B033596 2,4-Dihydroxy-5-phenylpyridine CAS No. 102249-52-5

2,4-Dihydroxy-5-phenylpyridine

Cat. No.: B033596
CAS No.: 102249-52-5
M. Wt: 187.19 g/mol
InChI Key: WOWFNIHXOJTJFC-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-5-phenylpyridine is a heterocyclic organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with two hydroxyl groups at the 2 and 4 positions and a phenyl group at the 5 position. This compound is a yellow crystalline solid with a molecular formula of C11H9NO2 and a molecular weight of 187.19 g/mol. It has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-5-phenylpyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,4-dihydroxyacetophenone with ammonium acetate in the presence of a catalyst can yield this compound . The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-5-phenylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and phenyl groups on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound to form corresponding quinones.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form dihydropyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, with reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydropyridine derivatives, and substituted phenylpyridines. These products have diverse applications in various fields of research and industry .

Scientific Research Applications

2,4-Dihydroxy-5-phenylpyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research suggests its potential use in developing therapeutic agents for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-5-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxy-5-methylpyridine
  • 2,4-Dihydroxy-5-ethylpyridine
  • 2,4-Dihydroxy-5-(4-methoxyphenyl)pyridine

Uniqueness

Compared to similar compounds, 2,4-Dihydroxy-5-phenylpyridine stands out due to its unique substitution pattern and the presence of both hydroxyl and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activities. The phenyl group enhances its lipophilicity, allowing better interaction with hydrophobic targets, while the hydroxyl groups contribute to its antioxidant properties .

Properties

IUPAC Name

4-hydroxy-5-phenyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-6-11(14)12-7-9(10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWFNIHXOJTJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715723
Record name 4-Hydroxy-5-phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102249-52-5
Record name 4-Hydroxy-5-phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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